molecular formula C8H11ClN2O2 B13563757 2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride

2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride

Cat. No.: B13563757
M. Wt: 202.64 g/mol
InChI Key: XLBWQXBKWZQSME-UHFFFAOYSA-N
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Description

2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the cyclopropyl ring and subsequent functionalization .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .

Scientific Research Applications

2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • (1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
  • (1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride
  • (1-Cyclohexyl-1H-imidazol-5-yl)methanol
  • (1-Ethyl-1H-imidazol-2-yl)methanol
  • (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol

Uniqueness

2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to other imidazole derivatives. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2-(1-imidazol-1-ylcyclopropyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c11-7(12)5-8(1-2-8)10-4-3-9-6-10;/h3-4,6H,1-2,5H2,(H,11,12);1H

InChI Key

XLBWQXBKWZQSME-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC(=O)O)N2C=CN=C2.Cl

Origin of Product

United States

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